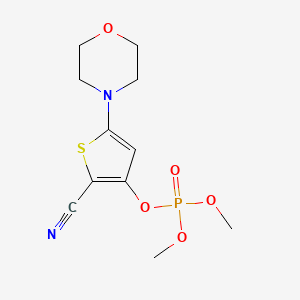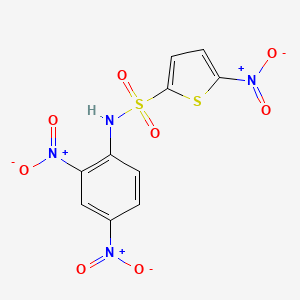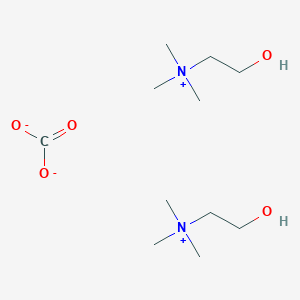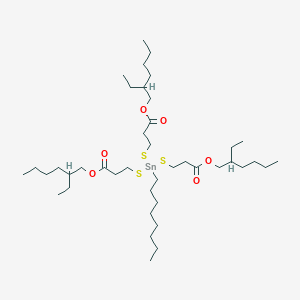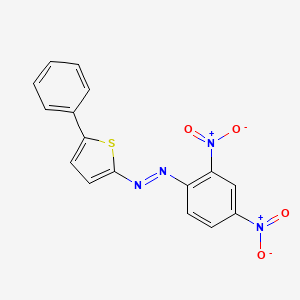
1,3-Dimethyl-2-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-propoxybenzene: is an organic compound with the molecular formula C11H16O It is a derivative of benzene, where two methyl groups and one propoxy group are substituted at the 1, 3, and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-propoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 1,3-dimethylbenzene (m-xylene) with propyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethyl-2-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives, bromobenzene derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-2-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying aromatic substitution reactions.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Medicine: Research into its potential as a precursor for active pharmaceutical ingredients (APIs) is ongoing.
Industry: It is utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-2-propoxybenzene involves its interaction with molecular targets through its aromatic ring and functional groups. The propoxy group can participate in hydrogen bonding and van der Waals interactions, while the methyl groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, or other molecular targets.
Comparaison Avec Des Composés Similaires
1,3-Dimethylbenzene (m-xylene): Lacks the propoxy group, making it less versatile in certain chemical reactions.
1,3-Dimethyl-2-nitrobenzene: Contains a nitro group instead of a propoxy group, leading to different reactivity and applications.
1,3-Dimethyl-2-propylbenzene: Similar structure but with a propyl group instead of a propoxy group, affecting its solubility and reactivity.
Uniqueness: 1,3-Dimethyl-2-propoxybenzene’s unique combination of methyl and propoxy groups provides distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in electrophilic aromatic substitution reactions. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61144-80-7 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1,3-dimethyl-2-propoxybenzene |
InChI |
InChI=1S/C11H16O/c1-4-8-12-11-9(2)6-5-7-10(11)3/h5-7H,4,8H2,1-3H3 |
Clé InChI |
ORWYJYFTKGSHEU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


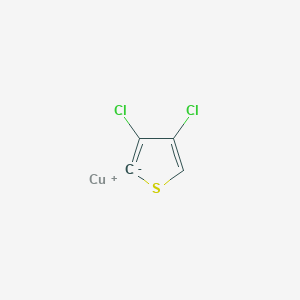
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)

![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
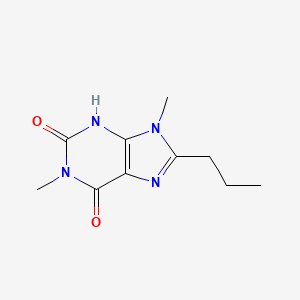
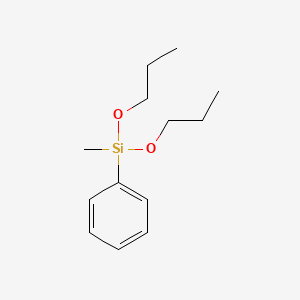
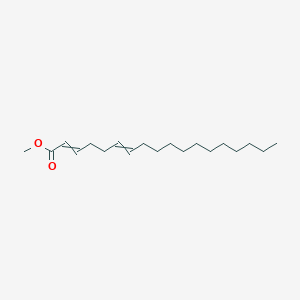
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)
